REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([OH:7])=[O:6].[CH3:14]O>>[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([O:7][CH3:14])=[O:6]
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Name
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|
Quantity
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300 g
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Type
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reactant
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Smiles
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CC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
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Name
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|
Quantity
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3 L
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Type
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reactant
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Smiles
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CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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To the resulting well-stirred solution
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In a 5-liter three-necked round-bottomed flask equipped with a reflux condenser
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Type
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CUSTOM
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Details
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was bubbled in 20.8 g of hydrogen chloride
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Type
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TEMPERATURE
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Details
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the resulting mixture was refluxed for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
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The expected methyl 3-methyl-4-nitrobenzoate precipitated as light yellow crystals, which
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Type
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FILTRATION
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Details
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were collected by suction filtration
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Type
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CUSTOM
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Details
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yielding
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Type
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CUSTOM
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Details
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after drying 259.3 g
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Reaction Time |
8 (± 8) h |
Name
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|
Type
|
|
Smiles
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CC=1C=C(C(=O)OC)C=CC1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |